3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C11H11BrO3 It features a tetrahydrofuran ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with tetrahydrofuran in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and oxidation to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and potassium permanganate for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include bromophenyl derivatives, alcohols, and substituted tetrahydrofuran compounds .
Scientific Research Applications
3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)tetrahydrofuran: Lacks the carboxylic acid group, making it less polar and potentially less reactive.
4-Bromo-3-thiophenecarboxylic acid: Contains a thiophene ring instead of a tetrahydrofuran ring, which can alter its electronic properties and reactivity.
Uniqueness
3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid is unique due to the combination of the bromophenyl group and the tetrahydrofuran ring with a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-3-1-8(2-4-9)11(10(13)14)5-6-15-7-11/h1-4H,5-7H2,(H,13,14) |
InChI Key |
RPKQJHUGUAASOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.